2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]-N-1,3-thiazol-2-ylacetamide
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Overview
Description
The compound “2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]-N-1,3-thiazol-2-ylacetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound . It’s worth noting that it shares structural similarities with other compounds in the phenylpyrazole class .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not directly available in the literature. Typically, these properties would include solubility, melting point, boiling point, and stability under various conditions .Scientific Research Applications
Cancer Therapeutics
Pyrazole biomolecules, such as the one , have been highlighted in recent advancements in drug design and discovery for the treatment of cancer . They have shown promising results in inhibiting the growth of cancer cells .
Inflammation Therapeutics
These compounds also have significant anti-inflammatory properties . They can inhibit inflammation, providing potential therapeutic benefits for diseases characterized by inflammation .
Analgesic Effects
Derivatives of these compounds have been prepared and assessed for their analgesic effect . They have shown potential in pain management, with some compounds being compared to morphine in terms of their analgesic effect .
Alzheimer’s Disease Treatment
Phosphodiesterase II (PDE2) inhibitors, which include compounds like the one , have been studied for their potential in treating central nervous system diseases such as Alzheimer’s .
Cardiovascular Disease Treatment
PDE2 inhibitors also have potential in treating cardiovascular diseases such as angina pectoris, vasodilation, heart failure, hypertension, and arrhythmia .
Antimicrobial Properties
Pyrazolo[1,5-a]pyrimidines, a class of compounds that includes the one , have shown beneficial properties as antimetabolites in purine biochemical reactions . This suggests potential antimicrobial applications.
Antitrypanosomal Activity
These compounds have attracted pharmaceutical interest due to their antitrypanosomal activity . This suggests potential use in the treatment of diseases caused by trypanosomes, such as African sleeping sickness.
Potential Role in MAPK/ERK Cascade
Compounds similar to the one have been found to play a role in the MAPK/ERK cascade , a crucial cell signaling pathway involved in cell growth, differentiation, and survival.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to the arrest of cell growth and division .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the cessation of cell growth and division
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the cell from dividing and potentially leading to apoptosis .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines . Specifically, it has been shown to inhibit the growth of MCF-7 and HCT-116 cell lines . The compound also induces apoptosis within HCT cells .
properties
IUPAC Name |
2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5OS2/c23-15(20-17-19-7-9-24-17)11-25-16-14-10-13(12-4-2-1-3-5-12)21-22(14)8-6-18-16/h1-10H,11H2,(H,19,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJKYGOZYOYNTOC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=NC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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